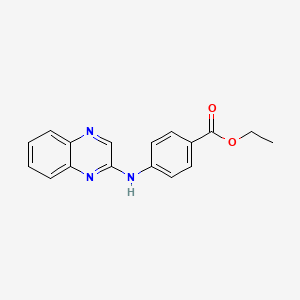

4-(quinoxalin-2-ilamino)benzoato de etilo

Descripción general

Descripción

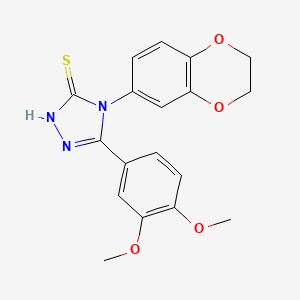

4-(2-quinoxalinylamino)benzoic acid ethyl ester is a quinoxaline derivative.

Aplicaciones Científicas De Investigación

Aplicaciones Antivirales

Los derivados de quinoxalina, incluido el 4-(quinoxalin-2-ilamino)benzoato de etilo, han mostrado promesa como agentes antivirales. Han sido estudiados por su potencial para combatir virus que han pasado de animales a humanos, como el virus del Ébola y el SARS-CoV-2. Estos compuestos pueden inhibir la replicación viral y muestran potencial para desarrollarse en fármacos antivirales efectivos .

Aplicaciones Electro-Ópticas

El this compound tiene potencial en aplicaciones electro-ópticas debido a sus propiedades estructurales. La investigación indica que los cristales de compuestos similares exhiben una buena transmitancia sobre el espectro visible, convirtiéndolos en candidatos para aplicaciones ópticas no lineales .

Actividades Antimaláricas

Los compuestos con núcleos de quinolina, como el this compound, se exploran por sus propiedades antimaláricas. Funcionan inhibiendo la formación de hematina y permitiendo la acumulación de fármacos en el sitio objetivo, lo cual es crítico para el tratamiento de la malaria .

Propiedades Antileishmaniales

La porción de quinoxalina también se está investigando por sus actividades antileishmaniales. Estos compuestos podrían usarse potencialmente para tratar la leishmaniasis, una enfermedad causada por parásitos protozoarios transmitidos por picaduras de flebótomos .

Citotoxicidad en la Investigación del Cáncer

Los derivados de quinoxalina se investigan por sus propiedades citotóxicas contra las células cancerosas. El this compound puede usarse para atacar células cancerosas específicas sin dañar las células normales, ofreciendo una vía hacia terapias contra el cáncer más específicas .

Síntesis Química y Diseño de Fármacos

En el campo de la química medicinal, el this compound sirve como un bloque de construcción para la síntesis de varios fármacos. Su estructura permite modificaciones que pueden conducir al desarrollo de nuevos agentes terapéuticos con mayor eficacia y menos efectos secundarios .

Mecanismo De Acción

Target of Action

The primary targets of ethyl 4-(quinoxalin-2-ylamino)benzoate are currently unknown. The compound belongs to the class of quinoxalines, which are known to interact with various biological targets, including enzymes, receptors, and proteins

Mode of Action

Quinoxaline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The exact interaction between ethyl 4-(quinoxalin-2-ylamino)benzoate and its targets needs to be elucidated through further studies.

Biochemical Pathways

Quinoxaline derivatives are known to influence several biochemical pathways, depending on their specific targets . More research is required to determine the pathways affected by this particular compound.

Result of Action

The effects would depend on the compound’s specific targets and mode of action

Análisis Bioquímico

Biochemical Properties

4-(2-Quinoxalinylamino)benzoic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme topoisomerase IV, where 4-(2-Quinoxalinylamino)benzoic acid ethyl ester exhibits a binding energy value of -4.35 kcal/mol . This interaction suggests that the compound may inhibit the enzyme’s activity, potentially affecting DNA replication and cell division. Additionally, the compound has shown antioxidant properties, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .

Cellular Effects

4-(2-Quinoxalinylamino)benzoic acid ethyl ester has been observed to impact various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with topoisomerase IV can lead to alterations in DNA replication and transcription, thereby affecting gene expression . Furthermore, its antioxidant properties help in reducing oxidative stress, which can protect cells from damage and improve overall cellular function . The compound’s effects on cellular metabolism include modulation of metabolic pathways and enzyme activities, which can influence energy production and utilization within cells .

Molecular Mechanism

The molecular mechanism of 4-(2-Quinoxalinylamino)benzoic acid ethyl ester involves several key interactions at the molecular level. The compound binds to topoisomerase IV, inhibiting its activity and affecting DNA replication and transcription . This binding interaction is facilitated by the quinoxaline moiety, which forms stable complexes with the enzyme. Additionally, the compound’s antioxidant properties are mediated through its ability to scavenge free radicals and reduce oxidative stress . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Quinoxalinylamino)benzoic acid ethyl ester have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound maintains its antioxidant properties and continues to protect cells from oxidative stress . Additionally, the compound’s inhibitory effects on topoisomerase IV persist over time, suggesting sustained activity in laboratory settings .

Dosage Effects in Animal Models

The effects of 4-(2-Quinoxalinylamino)benzoic acid ethyl ester vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced oxidative stress and improved cellular function . At higher doses, the compound may exhibit toxic or adverse effects, including potential inhibition of essential enzymes and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of optimizing dosage to achieve desired effects while minimizing potential toxicity.

Metabolic Pathways

4-(2-Quinoxalinylamino)benzoic acid ethyl ester is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with topoisomerase IV suggests its involvement in DNA replication and repair pathways . Additionally, its antioxidant properties indicate participation in pathways related to oxidative stress and free radical scavenging . The compound may also influence metabolic flux and metabolite levels, affecting overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 4-(2-Quinoxalinylamino)benzoic acid ethyl ester within cells and tissues involve specific transporters and binding proteins. The compound is likely transported across cell membranes through facilitated diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and overall effectiveness .

Subcellular Localization

4-(2-Quinoxalinylamino)benzoic acid ethyl ester exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with topoisomerase IV suggests localization within the nucleus, where it can influence DNA replication and transcription . Additionally, the compound’s antioxidant properties may be more pronounced in regions with high oxidative stress, such as mitochondria .

Propiedades

IUPAC Name |

ethyl 4-(quinoxalin-2-ylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-2-22-17(21)12-7-9-13(10-8-12)19-16-11-18-14-5-3-4-6-15(14)20-16/h3-11H,2H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLXAFUZIXNJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363270 | |

| Record name | 4-(2-Quinoxalinylamino)benzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361390-39-8 | |

| Record name | 4-(2-Quinoxalinylamino)benzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B1225180.png)

![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1225183.png)

![4-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1225184.png)

![2-[(4-ethoxyphenyl)sulfonylamino]-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B1225187.png)

![1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea](/img/structure/B1225196.png)

![(5Z)-5-[(4-methylphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1225197.png)

![N-(1,3-benzothiazol-2-yl)-2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1225201.png)

![Ethyl 4-[[(2-methoxyacetyl)amino]carbamothioylamino]benzoate](/img/structure/B1225202.png)

![N-[[[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide](/img/structure/B1225203.png)